2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine

Physicochemical profiling Amine basicity Drug-likeness optimization

This heterocyclic amide building block (MW 259.23) combines a bidentate pyrazine hinge-binding motif with a 4‑trifluoromethylpiperidine amide moiety. The –CF₃ group lowers pKa by ~1.6 units versus unsubstituted piperidine, enhancing CNS drug-likeness and metabolic stability. Three H‑bond acceptors (2 × pyrazine N + carbonyl O) provide a defined pharmacophore for fragment-based drug discovery. A ¹⁹F NMR handle adds value as a probe compound. Ideal for kinase FBDD campaigns and agrochemical SAR programs. Available in research quantities; inquire for bulk pricing.

Molecular Formula C11H12F3N3O
Molecular Weight 259.232
CAS No. 2097923-12-9
Cat. No. B2477575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine
CAS2097923-12-9
Molecular FormulaC11H12F3N3O
Molecular Weight259.232
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C(=O)C2=NC=CN=C2
InChIInChI=1S/C11H12F3N3O/c12-11(13,14)8-1-5-17(6-2-8)10(18)9-7-15-3-4-16-9/h3-4,7-8H,1-2,5-6H2
InChIKeyZIJRZZBBXCPCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine (CAS 2097923-12-9): Structural Identity and Compound Class for Research Procurement


2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine (IUPAC: pyrazin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone) is a synthetic heterocyclic amide building block with the molecular formula C₁₁H₁₂F₃N₃O and a molecular weight of 259.23 g/mol . The compound comprises a pyrazine ring linked via a carbonyl bridge to a piperidine ring bearing a 4-trifluoromethyl (–CF₃) substituent. Pyrazine is a recognized privileged scaffold in medicinal chemistry, appearing in at least eight FDA-approved drugs and frequently serving as a bioisostere of benzene, pyridine, and pyrimidine [1]. The 4-trifluoromethylpiperidine moiety is a validated fragment in drug discovery, with the –CF₃ group known to modulate lipophilicity, metabolic stability, and amine basicity [2]. This compound is primarily offered as a research-grade building block by specialty chemical suppliers for use in medicinal chemistry, chemical biology, and agrochemical discovery programs.

Why 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine Cannot Be Freely Substituted with In-Class Analogs


Although numerous piperidine-amide building blocks are commercially available, the combination of a pyrazine carbonyl acceptor and a 4-trifluoromethylpiperidine donor in a single low-molecular-weight scaffold (MW 259.23) creates a physicochemical profile that is not replicated by close analogs . Substituting the pyrazine ring for pyridine (CAS 2097889-97-7, MW 258.24) reduces the hydrogen-bond acceptor count from two aromatic nitrogens to one, potentially altering target engagement in kinase hinge-binding applications [1]. Replacing the piperidine with morpholine (CAS 1710368-02-7, MW 266.26) introduces an ether oxygen that increases polarity and eliminates the basic amine handle useful for salt formation or further derivatization . The electron-withdrawing –CF₃ group at the piperidine 4-position lowers the predicted pKa of the conjugate acid by approximately 1.6 log units relative to unsubstituted piperidine (pKa ~11.22), modulating protonation state at physiological pH [2]. These cumulative structural differences mean that generic interchange among superficially similar building blocks can lead to divergent physicochemical properties, altered binding modes, and non-comparable SAR in lead optimization campaigns.

Quantitative Differentiation Evidence for 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine vs. Closest Analogs


Reduced Piperidine Basicity (ΔpKa ≈ –1.6) Relative to Unsubstituted Piperidine

The electron-withdrawing 4-CF₃ substituent on the piperidine ring lowers the predicted pKa of the conjugate acid from ~11.22 (unsubstituted piperidine [1]) to ~9.62 (4-trifluoromethylpiperidine, predicted ). For the target compound, the amide carbonyl further reduces the basicity of the piperidine nitrogen compared to the free amine; however, the CF₃ effect remains structurally encoded. This shift of approximately 1.6 pKa units reduces the fraction of protonated species at pH 7.4, which may lower hERG channel affinity and phospholipidosis risk—a recognized class-level benefit of the trifluoromethylpiperidine motif in medicinal chemistry [2].

Physicochemical profiling Amine basicity Drug-likeness optimization

Dual Hydrogen-Bond Acceptor Pyrazine Ring vs. Mono-Acceptor Pyridine Analog in Kinase Hinge-Binding

The target compound contains a pyrazine ring with two aromatic nitrogen atoms capable of serving as hydrogen-bond acceptors. In pyrazine-containing kinase inhibitors, the pyrazine nitrogen frequently engages the hinge region of the kinase protein via hydrogen bonding [1]. The closest heterocyclic analog, 2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 2097889-97-7), possesses only one aromatic nitrogen (pyridine), reducing the hydrogen-bond acceptor count on the aromatic ring from 2 to 1 . A study on the pyrazine-containing compound YM155 demonstrated that nitrogen in the pyrazine ring serves as a critical hydrogen-bond acceptor, and disruption of this interaction abolishes cellular uptake and stemotoxic activity [2].

Kinase inhibitor design Hydrogen-bond acceptor count Hinge-binding motif

Molecular Weight and Fraction sp³ Carbon (Fsp³) vs. Morpholine and Piperazine Analogs

The target compound (MW 259.23) occupies a favorable lead-like molecular weight range. Compared to the morpholine analog 4-[4-(trifluoromethyl)piperidine-1-carbonyl]morpholine (CAS 1710368-02-7, MW 266.26), the target is ~7 Da lighter . More importantly, the piperidine ring in the target compound contributes a higher fraction of sp³-hybridized carbons (Fsp³) compared to the morpholine analog, where the ring oxygen replaces a methylene unit. Higher Fsp³ is correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in drug candidates [1]. The target compound is also structurally distinct from piperazine-containing analogs (e.g., 1-(pyrazine-2-carbonyl)piperazine), which carry an additional basic nitrogen that further alters the pKa profile and may increase the risk of polypharmacology [2].

Physicochemical properties Lead-likeness Fraction sp³ carbon

4-Position CF₃ Substitution on Piperidine: Conformational and Metabolic Distinction from 2-CF₃ and 3-CF₃ Regioisomers

The CF₃ group at the piperidine 4-position in the target compound provides a distinct profile compared to 2-CF₃ and 3-CF₃ regioisomeric piperidine building blocks. The 4-CF₃ substituent is symmetrically positioned relative to the piperidine nitrogen, offering a more predictable conformational profile with reduced steric influence on amide bond geometry compared to the 2-CF₃ isomer [1]. Experimentally, 2-(trifluoromethyl)piperidine has a predicted pKa of 7.74 ± 0.10 , significantly lower than 4-trifluoromethylpiperidine (pKa ~9.62), indicating that the proximity of the CF₃ group to the nitrogen in the 2-position exerts a stronger inductive effect. This predicted ~1.9 pKa unit difference between 2-CF₃ and 4-CF₃ regioisomers translates to a ~80-fold difference in protonation equilibrium at physiological pH, which has implications for membrane permeability and target engagement [2].

Regiochemistry Metabolic stability Conformational analysis

Trifluoromethyl Group Contribution to Lipophilicity (Predicted logP) vs. Non-Fluorinated Piperidine Amide Analogs

The –CF₃ group is a well-established lipophilicity-enhancing substituent in drug design [1]. For the free amine 4-trifluoromethylpiperidine, the experimentally measured logP is approximately 1.7 , compared to unsubstituted piperidine (logP ~0.2–0.8). Incorporation of this motif into the pyrazine amide scaffold is expected to increase the overall logP by approximately 1–1.5 units compared to a hypothetical non-fluorinated analog (e.g., 1-(pyrazine-2-carbonyl)-4-methylpiperidine), based on the known Hansch π value for –CF₃ vs. –CH₃ (Δπ ≈ 0.9–1.1) [2]. This lipophilicity enhancement can improve passive membrane permeability while the pyrazine ring's H-bond acceptor capacity maintains aqueous solubility within acceptable ranges for lead-like compounds.

Lipophilicity logP prediction Membrane permeability

Procurement-Relevant Application Scenarios for 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine Based on Evidence


Kinase Inhibitor Fragment Library Expansion with Dual H-Bond Acceptor Scaffolds

The pyrazine ring's two aromatic nitrogen atoms provide a bidentate hydrogen-bond acceptor motif capable of engaging kinase hinge regions [1]. Procurement of this building block is warranted for fragment-based drug discovery (FBDD) programs targeting kinases where pyrazine-containing fragments have demonstrated hinge-binding in crystallographic studies. The 4-trifluoromethylpiperidine amide moiety contributes moderate lipophilicity (logP contribution ~1.7) and reduced basicity (predicted pKa ~9.62) relative to unsubstituted piperidine amides, potentially improving selectivity profiles compared to more basic amine-containing fragments [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Reduced Amine Basicity

The combination of the –CF₃ group (enhancing lipophilicity and metabolic stability) with the pyrazine ring (providing polarity via H-bond acceptors) creates a scaffold with properties aligned with CNS drug design parameters. The predicted pKa reduction from ~11.22 to ~9.62 lowers the fraction of positively charged species at physiological pH, which can improve blood-brain barrier penetration [1]. The MW of 259.23 is within the optimal range for CNS drug-likeness (MW < 400), making this compound a suitable building block for CNS-targeted library synthesis [2].

Agrochemical Discovery: Fluorinated Heterocyclic Building Block for Crop Protection SAR

Trifluoromethyl-substituted heterocycles are extensively used in agrochemical discovery due to the metabolic stability and lipophilicity conferred by the –CF₃ group [1]. The pyrazine ring is a recognized scaffold in fungicide and herbicide design. This compound, combining both motifs in a single building block with a reactive amide linkage suitable for further derivatization, offers a strategic intermediate for agrochemical SAR programs seeking fluorinated pyrazine-containing leads [2].

Chemical Biology Probe Synthesis Requiring a Defined H-Bond Acceptor Pharmacophore

For chemical biology applications where target engagement depends on specific hydrogen-bonding interactions, the pyrazine carbonyl-piperidine scaffold provides a geometrically defined pharmacophore with three H-bond acceptor sites (two pyrazine nitrogens + one carbonyl oxygen) [1]. The 4-CF₃ substituent offers a spectroscopic handle (¹⁹F NMR) for binding and metabolism studies, adding value as a probe building block beyond simple structural diversity [2]. The amide bond serves as a modular attachment point for linker conjugation to biotin, fluorophores, or solid supports.

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